

# The Forgotten Stimulants: A Technical History of Diphenylmorpholinone Compounds

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

**Compound Name:** (5S,6R)-5,6-diphenyl-2-morpholinone

**Cat. No.:** B122771

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

In the mid-20th century, the quest for effective treatments for obesity and depression led to the exploration of a wide array of synthetic stimulants. Among these, the diphenylmorpholinone compounds, derivatives of phenmetrazine, emerged as promising candidates. This technical guide provides an in-depth exploration of the discovery, history, and pharmacological profile of key diphenylmorpholinone compounds, namely fenmetramide and fenbutrazate. While these compounds ultimately faded from widespread clinical use, their story offers valuable insights into the development of centrally-acting stimulants and the intricate relationship between chemical structure, pharmacological activity, and therapeutic application.

## Historical Context and Discovery

The development of diphenylmorpholinone compounds is intrinsically linked to the success of phenmetrazine, a phenylmorpholine derivative introduced in the 1950s as an anorectic (appetite suppressant). The therapeutic utility of phenmetrazine spurred further research into related chemical scaffolds, leading to the synthesis and investigation of its derivatives.

Fenmetramide (2-Phenyl-3-methyl-morpholin-5-one) was patented in the 1960s by McNeil Laboratories as an antidepressant.<sup>[1]</sup> Despite its initial promise, it was never commercially marketed.<sup>[1]</sup> As the 5-keto derivative of phenmetrazine, it was anticipated to possess

psychostimulant properties, though detailed pharmacological data from that era remains scarce in publicly accessible literature.[\[1\]](#)

Fenbutrazate (2-(3-methyl-2-phenylmorpholin-4-yl)ethyl 2-phenylbutanoate), another derivative of phenmetrazine, saw more extensive clinical use. It was marketed as an appetite suppressant under various trade names, including Cafileon, Filon, and Sabacid, in several European and Asian countries.[\[2\]](#) Fenbutrazate is thought to act as a prodrug, being metabolized in the body to the active compound phenmetrazine.[\[3\]](#)

The trajectory of these compounds mirrored that of many early stimulants. Initial enthusiasm for their therapeutic effects was often tempered by concerns regarding their potential for abuse and adverse side effects, leading to their eventual decline in clinical use and, in some cases, their classification as controlled substances.[\[4\]](#)

## Mechanism of Action: Monoamine Reuptake Inhibition

The primary mechanism of action for diphenylmorpholinone compounds, like their parent compound phenmetrazine, is believed to be the inhibition of monoamine neurotransmitter reuptake. These compounds act on the transporters for dopamine (DAT), norepinephrine (NET), and to a lesser extent, serotonin (SERT), leading to an increase in the synaptic concentrations of these neurotransmitters.[\[5\]](#)[\[6\]](#) This elevation of dopamine and norepinephrine in key brain regions, such as the hypothalamus and reward pathways, is thought to mediate their anorectic and psychostimulant effects.[\[7\]](#)[\[8\]](#)

The general anorectic effect of such stimulants is primarily attributed to their action on the satiety center in the hypothalamus.[\[7\]](#) The increased noradrenergic and dopaminergic signaling is thought to suppress appetite and increase overall physical activity.[\[7\]](#)

[Click to download full resolution via product page](#)

Caption: Mechanism of action of diphenylmorpholinone compounds.

## Quantitative Data

While specific *in vitro* binding and uptake inhibition data for fenmetramide and fenbutrazate are not readily available in the published literature, data for the parent compound, phenmetrazine, and its fluorinated analogs provide valuable insights into the expected pharmacological profile of diphenylmorpholinone derivatives. These compounds generally exhibit a higher potency for the dopamine and norepinephrine transporters compared to the serotonin transporter.

Table 1: Monoamine Transporter Inhibition/Release for Phenmetrazine and Analogs

| Compound          | DAT IC50 (nM) | NET IC50 (nM) | SERT IC50 (nM) | DAT Release EC50 (nM) | NET Release EC50 (nM) | SERT Release EC50 (nM) | Reference |
|-------------------|---------------|---------------|----------------|-----------------------|-----------------------|------------------------|-----------|
| (+)-Phenmetrazine | 131           | -             | 7765           | 70-131                | 29-50                 | >10,000                | [4][9]    |
| 2-FPM             | 2100          | 1800          | >100,000       | 338                   | 211                   | 9358                   | [10]      |
| 3-FPM             | 2500          | 1200          | 82,000         | 432                   | 165                   | >10,000                | [10]      |
| 4-FPM             | 1900          | 1300          | >100,000       | 227                   | 158                   | 5118                   | [10]      |

FPM: Fluorophenmetrazine

## Experimental Protocols

The following sections detail generalized experimental protocols relevant to the study of diphenylmorpholinone compounds.

## Synthesis of Diphenylmorpholinone Core Structure

A general synthesis for the 2-phenyl-3-methylmorpholine scaffold, the core of these compounds, can be adapted from the synthesis of phenmetrazine.[4]



[Click to download full resolution via product page](#)

Caption: Generalized synthesis workflow for diphenylmorpholinones.

Detailed Protocol for Phenmetrazine Synthesis (Adaptable for Diphenylmorpholinones):

- Reaction of 2-Bromopropiophenone with Ethanolamine: 2-Bromopropiophenone is reacted with ethanolamine to form the intermediate alcohol, 3-methyl-2-phenylmorpholin-2-ol.[4]

- Reduction: The intermediate alcohol is then reduced, for example using sodium borohydride, to yield the phenmetrazine free base.[4]
- For Fenmetramide: The phenmetrazine scaffold would undergo oxidation to introduce the ketone at the 5-position of the morpholine ring.
- For Fenbutrazate: The phenmetrazine free base would undergo N-alkylation followed by esterification to yield the final product.

## In Vitro Monoamine Transporter Assays

1. Radioligand Binding Assay: This assay measures the affinity of a compound for the monoamine transporters by assessing its ability to displace a known radiolabeled ligand.



[Click to download full resolution via product page](#)

Caption: Workflow for a radioligand binding assay.

- Materials: Cell membranes expressing the transporter of interest (DAT, NET, or SERT), a specific radioligand (e.g.,  $[^3\text{H}]$ WIN 35,428 for DAT), test compound, and appropriate buffers.
- Procedure:
  - Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

- After reaching equilibrium, rapidly filter the mixture to separate the membrane-bound radioligand from the free radioligand.
- Measure the radioactivity of the filters using a scintillation counter.
- Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand ( $IC_{50}$ ) and subsequently determine the binding affinity ( $K_i$ ).

2. Neurotransmitter Uptake Inhibition Assay: This functional assay directly measures the ability of a compound to inhibit the transport of a radiolabeled neurotransmitter into cells.

- Materials: Cells stably expressing the transporter of interest, a radiolabeled neurotransmitter (e.g., [ $^3H$ ]dopamine), test compound, and assay buffer.
- Procedure:
  - Pre-incubate the cells with varying concentrations of the test compound.
  - Initiate uptake by adding the radiolabeled neurotransmitter and incubate for a short period.
  - Terminate the uptake by rapidly washing the cells with ice-cold buffer.
  - Lyse the cells and measure the intracellular radioactivity.
  - Calculate the  $IC_{50}$  value for the inhibition of neurotransmitter uptake.

## In Vivo Pharmacological Assays

1. Anorectic Activity (Food Intake Measurement in Rodents): This assay assesses the appetite-suppressant effects of a compound.

- Animals: Typically rats or mice, often trained to consume their daily food within a limited time frame.
- Procedure:
  - Administer the test compound or vehicle to the animals.
  - Present a pre-weighed amount of food at a specific time.

- After a set duration, remove and weigh the remaining food to determine the amount consumed.
- Compare the food intake between the compound-treated and vehicle-treated groups.[\[11\]](#) [\[12\]](#)[\[13\]](#)

2. Locomotor Activity: This assay measures the psychostimulant effects of a compound by quantifying changes in movement.

- Apparatus: Open-field arenas equipped with infrared beams or video tracking software to monitor the animal's movement.
- Procedure:
  - Administer the test compound or vehicle to the animals.
  - Place the animal in the open-field arena.
  - Record locomotor activity (e.g., distance traveled, rearing frequency) over a specified period.
  - Compare the activity levels between the compound-treated and vehicle-treated groups. An increase in locomotor activity is indicative of a psychostimulant effect.[\[14\]](#)

## Signaling Pathways

The inhibition of dopamine reuptake by diphenylmorpholinone compounds leads to an accumulation of dopamine in the synaptic cleft. This increased dopamine concentration results in enhanced stimulation of postsynaptic dopamine receptors (D1-like and D2-like families), which in turn modulates various downstream signaling cascades.



[Click to download full resolution via product page](#)

Caption: Simplified D1 receptor signaling pathway.

Activation of D1-like receptors typically leads to the stimulation of adenylyl cyclase, an increase in cyclic AMP (cAMP) levels, and subsequent activation of Protein Kinase A (PKA). PKA can then phosphorylate various intracellular proteins, including transcription factors like CREB, leading to changes in gene expression and neuronal function. This pathway is implicated in the rewarding and locomotor-activating effects of dopaminergic stimulants.

## Conclusion

The diphenylmorpholinone compounds, fenmetramide and fenbutrazate, represent an interesting but largely overlooked chapter in the history of stimulant pharmacology. While their clinical utility was limited, their study provides a valuable framework for understanding the structure-activity relationships of monoamine reuptake inhibitors. The experimental protocols and pharmacological principles outlined in this guide serve as a foundation for the continued investigation of novel centrally-acting compounds and their potential therapeutic applications. Further research to obtain specific quantitative data for these historical compounds could yet provide valuable insights for modern drug discovery efforts.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical modifications to alter monoamine releasing activity of phenmetrazine analogs as potential treatments of stimulant addiction | RTI [rti.org]
- 3. Phendimetrazine - Wikipedia [en.wikipedia.org]
- 4. Phenmetrazine - Wikipedia [en.wikipedia.org]
- 5. Dopamine transporter - Wikipedia [en.wikipedia.org]
- 6. An open-source device for measuring food intake and operant behavior in rodent home-cages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anorectic drugs: use in general practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Neurochemical mechanism of action of anorectic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20130203752A1 - Phenylmorpholines and analogues thereof - Google Patents [patents.google.com]
- 10. Fluorinated phenmetrazine “legal highs” act as substrates for high-affinity monoamine transporters of the SLC6 family - PMC [pmc.ncbi.nlm.nih.gov]
- 11. az.research.umich.edu [az.research.umich.edu]
- 12. 67.20.83.195 [67.20.83.195]
- 13. Food Intake in Laboratory Rats Provided Standard and Fenbendazole-supplemented Diets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Locomotor activity - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [The Forgotten Stimulants: A Technical History of Diphenylmorpholinone Compounds]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b122771#discovery-and-history-of-diphenylmorpholinone-compounds]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)